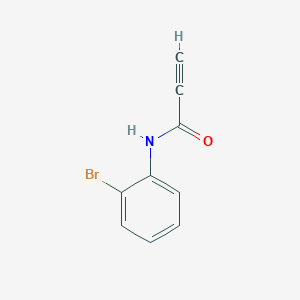![molecular formula C12H16N2O2 B13318142 3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13318142.png)
3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzoxazol-2-one , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
準備方法
Synthetic Routes::
Hantzsch Synthesis: The classic method involves the condensation of an aldehyde, ammonia, and β-ketoester. In the case of our compound, the aldehyde would be appropriately substituted to yield the desired benzoxazolone ring.
Cyclization Reactions: Intramolecular cyclization of suitable precursors can lead to the formation of the benzoxazolone ring.
Multicomponent Reactions: These involve combining multiple reactants in a single step to form the target compound.
Industrial Production:: Industrial-scale synthesis typically employs efficient and scalable methods, such as the Hantzsch synthesis or modified versions thereof.
化学反応の分析
3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes various reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the amino group.
Common Reagents: Sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various nucleophiles.
Major Products: The N-oxide, reduced product, and substituted derivatives.
科学的研究の応用
Medicine: Investigated for potential antitumor, anti-inflammatory, and antiviral properties.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with cellular targets due to its structural resemblance to other bioactive compounds.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
類似化合物との比較
3-Methyl-6-{[(propan-2-yl)amino]methyl}-2,3-dihydro-1,3-benzoxazol-2-one shares similarities with other imidazole derivatives, but its unique structure sets it apart.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
3-methyl-6-[(propan-2-ylamino)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)13-7-9-4-5-10-11(6-9)16-12(15)14(10)3/h4-6,8,13H,7H2,1-3H3 |
InChIキー |
IJOJAUNYNXHTCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC1=CC2=C(C=C1)N(C(=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


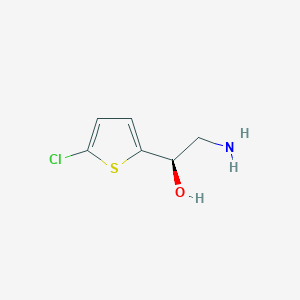
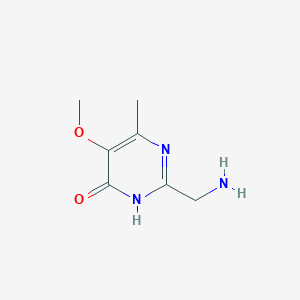
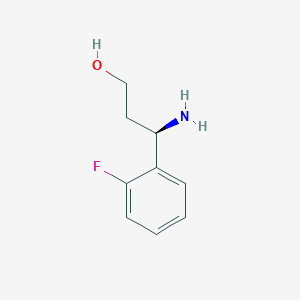
![2-{1-[(Butan-2-yl)amino]ethyl}-4-fluorophenol](/img/structure/B13318093.png)
![3-Methyl-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13318099.png)
![1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine](/img/structure/B13318114.png)


![4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid](/img/structure/B13318134.png)
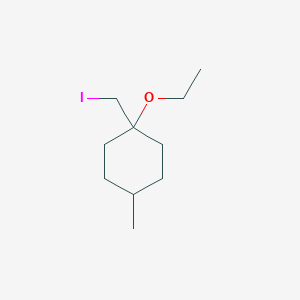
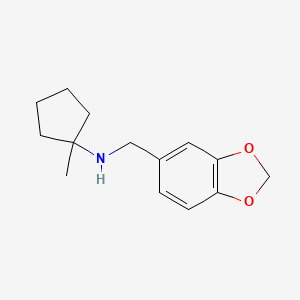
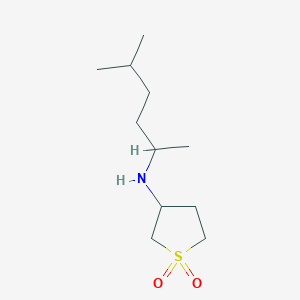
![tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate](/img/structure/B13318166.png)
